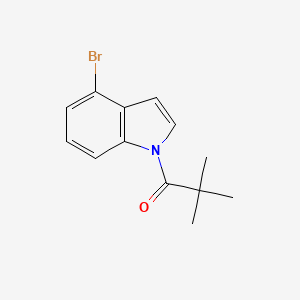

N-Pivaloyl-4-bromoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14BrNO |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(4-bromoindol-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |

InChI Key |

TUCSLJFSOTXKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Structure and molecular weight of N-Pivaloyl-4-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pivaloyl-4-bromoindole is a synthetic intermediate that holds potential for use in medicinal chemistry and drug discovery. Its structure combines a bromo-substituted indole core, a common motif in biologically active compounds, with a pivaloyl protecting group on the indole nitrogen. This technical guide provides a detailed overview of the structure, molecular weight, and a representative synthetic protocol for this compound. Due to the limited publicly available data on specific biological applications, this document focuses on the fundamental chemical aspects of the compound.

Chemical Structure and Properties

This compound, also known as 1-(4-bromo-1H-indol-1-yl)-2,2-dimethylpropan-1-one, is characterized by the chemical formula C13H14BrNO.[1] The key structural features include an indole ring system brominated at the 4-position and a bulky pivaloyl group attached to the indole nitrogen. This pivaloyl group serves as a protecting group, which can be valuable in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1196981-04-0 | [1] |

| Molecular Formula | C13H14BrNO | [1] |

| Molecular Weight | 280.164 g/mol | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point (Predicted) | 344.5 ± 15.0 °C | [1] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of 4-bromo-1H-indole with pivaloyl chloride. This reaction is a standard method for the protection of the indole nitrogen. A high yield of 89.0% has been reported for this transformation.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-1H-indole

-

Pivaloyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium hydride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-indole (1 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Cool the solution in an ice bath (0 °C) and add the base (1.1-1.5 equivalents). If using a solid base like sodium hydride, it should be added cautiously.

-

Acylation: To the stirred solution, add pivaloyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible synthetic intermediate. While specific applications in drug development or signaling pathway modulation are not yet extensively documented in public literature, its structural motifs suggest potential as a building block in the synthesis of more complex, biologically active molecules. The provided synthetic protocol offers a reliable method for its preparation, enabling further research into its properties and potential applications. Researchers are encouraged to explore the utility of this compound in their respective fields of study.

References

N-Pivaloyl-4-bromoindole: A Comprehensive Spectroscopic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthesis of N-Pivaloyl-4-bromoindole, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons of the indole ring and the protons of the pivaloyl group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-7 |

| ~ 7.3 - 7.5 | m | 2H | H-5, H-6 |

| ~ 7.2 - 7.3 | d | 1H | H-2 |

| ~ 6.6 - 6.7 | d | 1H | H-3 |

| ~ 1.4 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum would show signals for the carbon atoms of the indole core and the pivaloyl group.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 177 | C=O (pivaloyl) |

| ~ 136 | C-7a |

| ~ 130 | C-3a |

| ~ 128 | C-5 |

| ~ 125 | C-6 |

| ~ 123 | C-2 |

| ~ 116 | C-4 (C-Br) |

| ~ 115 | C-7 |

| ~ 106 | C-3 |

| ~ 40 | Quaternary C (pivaloyl) |

| ~ 28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the pivaloyl moiety and the aromatic C-H and C=C bonds of the indole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2970 - 2870 | Strong | Aliphatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (amide) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1370, 1395 | Medium | gem-dimethyl split |

| ~ 750 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.

| m/z | Relative Intensity (%) | Assignment |

| 281 | ~100 | [M+H]⁺ for ⁸¹Br |

| 279 | ~100 | [M+H]⁺ for ⁷⁹Br |

| 225/223 | Variable | [M - C(CH₃)₃]⁺ |

| 196/194 | Variable | [M - COC(CH₃)₃]⁺ |

| 57 | Variable | [C(CH₃)₃]⁺ |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and characterization of this compound, based on standard procedures for the N-acylation of indoles.

Synthesis of this compound

Materials:

-

4-Bromoindole

-

Pivaloyl chloride

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film or KBr pellet method.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of this compound's properties and applications.

Solubility Profile of N-Pivaloyl-4-bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Pivaloyl-4-bromoindole in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the theoretical principles governing the solubility of this compound and provides a detailed experimental protocol for its determination. The information presented herein is intended to guide researchers in selecting appropriate solvent systems for synthesis, purification, and formulation development involving this compound.

Introduction

This compound is a halogenated indole derivative. The pivaloyl protecting group on the indole nitrogen enhances its stability and modifies its electronic properties, making it a valuable intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound is critical for its effective use in medicinal chemistry and drug development, impacting reaction conditions, purification strategies such as crystallization, and the development of suitable formulations.

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a relatively nonpolar indole ring system and a bulky, nonpolar pivaloyl group, suggests that it will exhibit favorable solubility in a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexanes | Nonpolar, Aliphatic | Moderate to High | The nonpolar nature of hexanes should effectively solvate the nonpolar regions of the molecule. |

| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene can engage in π-stacking interactions with the indole ring, enhancing solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is an effective solvent for many organic solids. |

| Diethyl Ether | Polar Aprotic | Moderate | The ether's polarity is lower than DCM, which might result in slightly lower, but still significant, solubility. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides sufficient polarity to dissolve the compound effectively. |

| Acetone | Polar Aprotic | High | A common polar aprotic solvent that is expected to be a good solvent for this compound. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, the nitrile group may have slightly less favorable interactions compared to other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure of THF makes it a good solvent for a broad range of organic molecules. |

| Methanol | Polar Protic | Low to Moderate | The hydrogen-bonding capability of methanol may not be as effective in solvating the nonpolar bulk of the molecule. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, the polarity and hydrogen-bonding nature may limit solubility compared to aprotic solvents. |

| Water | Polar Protic | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the largely nonpolar structure of the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide variety of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound. |

Note: This table presents predicted qualitative solubility. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is achieved.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

If the solvent is volatile, the filtered solution can be carefully evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

The mass of the remaining solid residue is then determined using an analytical balance.

-

The solubility can be calculated as the mass of the solute per volume or mass of the solvent.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.

The Pivaloyl Group in Indole Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. Its chemical manipulation, however, is often complicated by the reactivity of the N-H bond and the C2-C3 double bond. Protecting the indole nitrogen is a common strategy to enhance stability, improve solubility, and direct regioselectivity during synthetic transformations. Among the arsenal of nitrogen protecting groups, the pivaloyl (Piv) group, a bulky acyl moiety, offers a unique combination of stability and directing capabilities, making it a valuable tool in complex indole chemistry. This guide provides a comprehensive overview of the use of the pivaloyl protecting group in indole synthesis, covering its introduction, stability, cleavage, and its role in directing chemical reactivity, supplemented with detailed experimental protocols and quantitative data.

Introduction to the Pivaloyl Protecting Group

The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a sterically hindered acyl group. Its significant steric bulk is the primary determinant of its chemical properties when attached to an indole nitrogen.

Key Attributes of the N-Pivaloyl Group in Indole Chemistry:

-

Robust Stability: The N-pivaloyl group is notoriously difficult to remove, rendering it stable to a wide range of reaction conditions, including those that might cleave other common protecting groups like tert-butyloxycarbonyl (Boc).[1][2]

-

Steric Shielding: The bulky t-butyl substituent effectively shields the N-1 position and, importantly, the adjacent C-2 position of the indole ring. This steric hindrance can prevent unwanted reactions at these sites.[2]

-

Regioselective Direction: The pivaloyl group can act as a powerful directing group in various transformations, including lithiation, acylation, and C-H activation, often favoring functionalization at otherwise less reactive positions of the indole nucleus.

Introduction of the Pivaloyl Group (N-Pivaloylation)

The most common method for the introduction of the pivaloyl group onto an indole nitrogen is through acylation with pivaloyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Pivaloylation of Indoles

A solution of the indole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine (1.1 equiv) or sodium hydride (1.1 equiv), is added, and the mixture is stirred for a short period. Pivaloyl chloride (1.1 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]

Diagram 1: N-Pivaloylation of Indole

Caption: General workflow for the N-pivaloylation of indole.

Stability of the N-Pivaloyl Group

A defining characteristic of the N-pivaloyl group is its high stability. This robustness allows for a wide range of subsequent chemical transformations to be performed on the indole scaffold without premature deprotection.

-

Acidic Conditions: The N-pivaloyl group is generally stable to acidic conditions that would readily cleave an N-Boc group.

-

Basic Conditions: While more susceptible to basic hydrolysis than to acidic conditions, the N-pivaloyl group is still remarkably stable. Forcing conditions, such as heating with a strong base, are often required for its removal from indolines.[4] For instance, deprotection of N-pivaloylindoles with sodium methoxide has been reported to give low to variable yields.[2]

-

Reductive and Oxidative Conditions: The amide functionality of the N-pivaloyl group is generally stable to a variety of common reducing and oxidizing agents.

Cleavage of the N-Pivaloyl Group (Deprotection)

The inherent stability of the N-pivaloyl group necessitates specific and often forcing conditions for its removal.

Deprotection using Lithium Diisopropylamide (LDA)

Treatment with LDA at elevated temperatures has been shown to be an efficient method for the deprotection of a wide variety of N-pivaloylindoles.[2]

To a solution of the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere is added a solution of LDA (2.0 equiv) in THF. The reaction mixture is then heated to 40-45 °C and stirred until the reaction is complete (monitored by TLC). The reaction is then cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]

Table 1: Deprotection of Various N-Pivaloylindoles with LDA [2]

| Entry | Substrate (N-Pivaloylindole Derivative) | Time (h) | Yield (%) |

| 1 | 1-Pivaloylindole | 2 | 100 |

| 2 | 3-Methyl-1-pivaloylindole | 2 | 98 |

| 3 | 3-Formyl-1-pivaloylindole | 2 | 95 |

| 4 | 7-Methyl-1-pivaloylindole | 40 | 99 |

| 5 | 4-Methoxy-1-pivaloylindole | 2 | 97 |

| 6 | Methyl 1-pivaloylindole-5-carboxylate | 2 | 98 |

| 7 | 2-Phenyl-1-pivaloylindole | 90 | 99 |

Diagram 2: LDA-Mediated Deprotection of N-Pivaloylindole

Caption: Workflow for the deprotection of N-pivaloylindole using LDA.

Deprotection using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ can also be employed for the reductive cleavage of the N-pivaloyl group, which simultaneously reduces the amide to an amine. This method is particularly useful when a subsequent N-alkylation is desired.

The N-Pivaloyl Group as a Directing Group

The steric and electronic properties of the N-pivaloyl group make it an effective directing group for the functionalization of the indole ring.

Lithiation at the C-2 Position

While N-unprotected indoles are typically lithiated at the N-1 position, N-protected indoles undergo lithiation at the C-2 position. The N-pivaloyl group, like other N-acyl and N-sulfonyl groups, directs lithiation to the C-2 position, allowing for the introduction of various electrophiles at this site. This is a crucial strategy for the synthesis of 2-substituted indoles.

Directing Intramolecular Friedel-Crafts Acylation

The steric bulk of the pivaloyl group can block the electronically favored C-2 position, thereby directing intramolecular Friedel-Crafts acylations to other positions on the indole nucleus. For example, it has been used to direct the acylation of indole-3-propionic acid derivatives to the C-4 position.[2]

Directing C-H Activation and Functionalization

Recent studies have demonstrated the utility of the N-pivaloyl group in directing transition metal-catalyzed C-H functionalization at otherwise unreactive positions. For instance, it has been employed to direct borylation to the C-7 position of indolines and rhodium-catalyzed olefination at the C-7 position of indoles.

Diagram 3: Directing Effects of the N-Pivaloyl Group

Caption: Regioselective reactions directed by the N-pivaloyl group.

Application in the Synthesis of Natural Products and Pharmaceuticals

The unique properties of the pivaloyl protecting group have been leveraged in the total synthesis of complex natural products.

Case Study: Synthesis of Welwistatin

In synthetic approaches to the complex indole alkaloid welwistatin, the N-pivaloyl group has been utilized. For instance, during studies related to the synthesis of welwistatin, the deprotection of a tricyclic ketone intermediate bearing an N-pivaloyl group was observed upon treatment with LDA, highlighting the lability of the group under these specific basic conditions, which was then developed into a general deprotection method.[2][5]

Comparison with Other Common Indole N-Protecting Groups

The choice of an N-protecting group is critical in indole synthesis. The pivaloyl group offers a distinct set of advantages and disadvantages compared to other commonly used groups like Boc and Tosyl (Ts).

Table 2: Comparison of N-Pivaloyl, N-Boc, and N-Tosyl Protecting Groups for Indoles

| Feature | N-Pivaloyl (Piv) | N-Boc (tert-Butoxycarbonyl) | N-Tosyl (Ts) |

| Introduction | Pivaloyl chloride, base | Boc anhydride, base | Tosyl chloride, base |

| Stability (Acid) | High | Low (cleaved by mild acids like TFA) | High |

| Stability (Base) | Moderate to High (requires strong base, e.g., LDA) | Moderate | High (requires strong reducing agents for cleavage) |

| Cleavage | Strong base (LDA), reducing agents (LiAlH₄) | Acid (TFA, HCl), thermal | Strong reducing agents (e.g., Na/NH₃, Mg/MeOH), SmI₂ |

| Directing Effect | C-2 lithiation, C-4 acylation, C-7 C-H activation | C-2 lithiation | C-2 lithiation, deactivating for electrophilic substitution |

| Key Advantage | Robustness and unique directing capabilities due to bulk. | Ease of introduction and removal under mild acidic conditions. | High stability and electron-withdrawing nature. |

| Key Disadvantage | Harsh cleavage conditions. | Lability to acid. | Very harsh cleavage conditions. |

Spectroscopic Characterization

Confirmation of the presence or absence of the N-pivaloyl group can be achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The nine equivalent protons of the t-butyl group of the pivaloyl moiety typically appear as a sharp singlet in the upfield region of the spectrum, usually between δ 1.3 and 1.5 ppm.

-

¹³C NMR Spectroscopy: The quaternary carbon and the three methyl carbons of the t-butyl group give rise to characteristic signals. The carbonyl carbon of the amide typically appears around δ 170-180 ppm.

-

Infrared (IR) Spectroscopy: A strong carbonyl stretching absorption band for the tertiary amide is typically observed in the range of 1650-1690 cm⁻¹.

Conclusion

The N-pivaloyl group is a powerful tool in the synthetic chemist's repertoire for indole chemistry. Its pronounced steric bulk and high stability provide a unique avenue for controlling reactivity and achieving regioselectivity that is often complementary to other common N-protecting groups. While its removal requires specific and sometimes harsh conditions, the strategic implementation of the pivaloyl group can enable complex synthetic transformations, facilitating the construction of highly functionalized indole-containing molecules of interest to the pharmaceutical and agrochemical industries. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the effective application of this valuable protecting group in their synthetic endeavors.

References

The Pivaloyl Group: A Bulky Guardian for Precise Indole Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent reactivity and multiple potential sites for functionalization present both an opportunity and a challenge for synthetic chemists. Achieving regiocontrol, particularly on the electron-rich pyrrole ring and the less reactive benzene ring, is paramount for the efficient synthesis of complex molecular architectures. The N-pivaloyl group, a sterically demanding acyl substituent, has emerged as a powerful tool for directing C-H functionalization to positions that are otherwise difficult to access. This guide provides a comprehensive overview of the role of the N-pivaloyl group in directing indole functionalization, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

The Dual Role of the N-Pivaloyl Group: Protection and Direction

The N-pivaloyl group serves a dual purpose in indole chemistry. Firstly, its significant steric bulk effectively shields the N-1 position and the adjacent C-2 position from undesired reactions.[1][2] This protective role is crucial for preventing side reactions and decomposition, especially under acidic or strongly basic conditions.[2]

Secondly, and more strategically, the carbonyl oxygen of the pivaloyl group can act as a coordinating atom for a metal catalyst. This chelation effect brings the catalyst into close proximity to specific C-H bonds on the indole ring, enabling their selective activation and subsequent functionalization. This "directing group" strategy has proven highly effective for achieving regioselectivity that complements the intrinsic reactivity of the indole nucleus.

Regioselective Functionalization Directed by the N-Pivaloyl Group

The N-pivaloyl group has been instrumental in directing functionalization to the C-4, C-5, and C-7 positions of the indole core.

C-7 Functionalization: Olefination

The C-7 position of indole is typically challenging to functionalize directly. The use of an N-pivaloyl directing group in combination with a rhodium catalyst has enabled the efficient and regioselective olefination of this position.[3][4] This transformation is believed to proceed through a six-membered rhodacycle intermediate.

Quantitative Data for C-7 Olefination of N-Pivaloyl Indoles [3][5]

| Entry | Indole Substrate | Olefin | Yield (%) |

| 1 | N-Pivaloylindole | Methyl acrylate | 85 |

| 2 | 5-Methoxy-N-pivaloylindole | Methyl acrylate | 82 |

| 3 | 5-Fluoro-N-pivaloylindole | Methyl acrylate | 78 |

| 4 | 3-Methyl-N-pivaloylindole | Methyl acrylate | 88 |

| 5 | N-Pivaloylindole | Styrene | 75 |

| 6 | N-Pivaloylindole | n-Butyl acrylate | 80 |

C-4 and C-5 Arylation

When the pivaloyl group is positioned at the C-3 carbon of the indole, it can direct arylation to either the C-4 or C-5 position, depending on the catalytic system employed. Palladium catalysis typically favors C-4 arylation, while copper catalysis can promote C-5 arylation.

Quantitative Data for C-4 and C-5 Arylation of 3-Pivaloyl Indoles

| Entry | Arylating Agent | Catalyst System | Position | Yield (%) |

| 1 | Iodobenzene | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 83 |

| 2 | 4-Iodoanisole | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 75 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 68 |

| 4 | Ph2IOTf | CuTc/dtpby | C-5 | 72 |

| 5 | (4-MeOC6H4)2IOTf | CuTc/dtpby | C-5 | 65 |

| 6 | (4-FC6H4)2IOTf | CuTc/dtpby | C-5 | 69 |

Mechanistic Pathways

The directing effect of the N-pivaloyl group is rationalized by the formation of a cyclic metallacycle intermediate.

Rhodium-Catalyzed C-7 Olefination

In the rhodium-catalyzed C-7 olefination, the reaction is initiated by the coordination of the rhodium catalyst to the carbonyl oxygen of the N-pivaloyl group. This is followed by a C-H activation at the C-7 position to form a six-membered rhodacycle. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination afford the C-7 olefinated product and regenerate the active rhodium catalyst.

Palladium-Catalyzed C-4 Arylation

For the palladium-catalyzed C-4 arylation of 3-pivaloylindole, a similar mechanism involving a palladacycle is proposed. The palladium catalyst coordinates to the carbonyl oxygen of the C-3 pivaloyl group, leading to C-H activation at the C-4 position and the formation of a six-membered palladacycle. Oxidative addition of the aryl halide, followed by reductive elimination, yields the C-4 arylated product and regenerates the palladium(II) catalyst.

Experimental Protocols

General Procedure for N-Pivaloylation of Indoles

To a solution of the desired indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) is added portionwise. The resulting suspension is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for an additional 30 minutes. The reaction mixture is then cooled back to 0 °C, and pivaloyl chloride (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding N-pivaloylindole.

Rhodium-Catalyzed C-7 Olefination of N-Pivaloylindole[3]

In a sealed tube, N-pivaloylindole (1.0 equiv), the olefin (e.g., methyl acrylate, 2.0 equiv), [Cp*RhCl2]2 (0.04 equiv), AgNTf2 (0.16 equiv), and Cu(OAc)2·H2O (2.1 equiv) are combined. Anhydrous dichloromethane (CH2Cl2) is added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 36 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the C-7 olefinated product.

Palladium-Catalyzed C-4 Arylation of 3-Pivaloylindole

To a screw-capped vial are added 3-pivaloylindole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(PPh3)2Cl2 (0.05 equiv), Ag2O (2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). The vial is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the C-4 arylated product.

Deprotection of N-Pivaloylindoles[1][6]

To a solution of the N-pivaloylindole (1.0 equiv) in anhydrous THF is added a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 2.0 equiv) at room temperature. The reaction mixture is then heated to 40-45 °C and stirred for the time indicated by TLC analysis for complete consumption of the starting material. The reaction is then cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the deprotected indole.

Conclusion

The N-pivaloyl group has proven to be a versatile and effective directing group for the regioselective functionalization of the indole nucleus. Its steric bulk provides excellent protection for the N-1 and C-2 positions, while its carbonyl group facilitates chelation-assisted C-H activation at the C-4, C-5, and C-7 positions. The ability to direct reactions to these otherwise less accessible sites has significantly expanded the synthetic toolbox for the construction of complex indole-containing molecules. The detailed experimental protocols and mechanistic understanding provided in this guide will aid researchers in the strategic application of the N-pivaloyl group for the targeted synthesis of novel indole derivatives for applications in drug discovery and materials science.

References

- 1. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. | Semantic Scholar [semanticscholar.org]

- 2. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-pivaloyl-4-bromoindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N-pivaloyl-4-bromoindole from 4-bromoindole. This transformation is a crucial step in various synthetic pathways, particularly in the development of novel pharmaceutical agents, where the pivaloyl group serves as a robust protecting group for the indole nitrogen. This guide details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction workflow.

Introduction

The N-acylation of indoles is a fundamental transformation in organic synthesis. The pivaloyl group, due to its steric bulk, offers effective protection of the indole nitrogen, preventing undesired side reactions and directing subsequent functionalization to other positions of the indole ring. The synthesis of this compound provides a stable intermediate for further elaboration, making it a valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The synthesis proceeds via the N-acylation of 4-bromoindole with pivaloyl chloride in the presence of a base. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the N-acylation of indoles.

Materials:

-

4-Bromoindole (C₈H₆BrN)

-

Pivaloyl chloride (C₅H₉ClO)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 4-bromoindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Bromoindole | 1.0 equivalent |

| Pivaloyl Chloride | 1.2 equivalents |

| Triethylamine | 1.5 equivalents |

| 4-(Dimethylamino)pyridine | 0.1 equivalent |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Product Yield | Up to 97% |

| Melting Point | 61-63 °C[1] |

| Molecular Formula | C₁₃H₁₄BrNO[2] |

| CAS Number | 1196981-04-0[2][3] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Commercial Suppliers and Technical Guide for N-Pivaloyl-4-bromoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Pivaloyl-4-bromoindole, a key intermediate in synthetic organic chemistry and drug discovery. This document details commercially available sources, provides a comprehensive synthesis protocol, and explores its potential applications in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 1196981-04-0) is available from a select number of specialized chemical suppliers. The table below summarizes the available data from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current information on purity, available quantities, and pricing.

| Supplier | Product Name | CAS Number | Molecular Formula | Link |

| Parchem | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK--[1] |

| ChemicalBook | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK--[2] |

| LookChem | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 4-bromoindole with pivaloyl chloride. The pivaloyl group serves as a robust protecting group for the indole nitrogen, a common strategy in multi-step organic synthesis.

Experimental Protocol: N-pivaloylation of 4-bromoindole

This protocol is based on general methods for the N-acylation of indoles.

Materials:

-

4-bromoindole

-

Pivaloyl chloride

-

Triethylamine (Et3N) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or a similar anhydrous aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromoindole (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The bromo-substituent at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups and build molecular complexity.

The pivaloyl group, while primarily a protecting group, can also influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Its steric bulk can direct reactions to other positions on the indole ring.

Given that substituted indoles are core components of many kinase inhibitors, this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas. The azaindole framework, a bioisostere of indole, is also prominent in kinase inhibitor design.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Its utility is primarily as a synthetic building block for the creation of more complex molecules that may be designed to interact with specific biological targets, such as kinases or other enzymes and receptors. The biological evaluation of derivatives synthesized from this compound would be required to elucidate any potential roles in cellular signaling.

References

Methodological & Application

Suzuki-Miyaura Coupling with N-Pivaloyl-4-bromoindole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of N-Pivaloyl-4-bromoindole, a versatile building block for the synthesis of 4-arylindoles, a class of compounds with significant potential in drug discovery.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Functionalization of the indole core, particularly at the 4-position, can lead to compounds with a wide range of biological activities. The Suzuki-Miyaura coupling offers a powerful and versatile method for introducing aryl groups at this position, starting from the readily available this compound. The pivaloyl protecting group offers stability during the coupling reaction and can be readily removed under basic conditions if required.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 4-aryl-N-pivaloylindole.

Caption: General scheme of the Suzuki-Miyaura coupling.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These protocols are based on established procedures for similar heterocyclic systems and are intended as a starting point for optimization in specific research contexts.[3][4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the bromoindole).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-pivaloylindole.

Data Presentation: Reaction Yields

The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | DMF | 110 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88-96 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 10 | 70-80 |

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Workflow for Drug Discovery Utilizing 4-Arylindoles

The synthesis of a library of 4-arylindoles via Suzuki-Miyaura coupling is a critical first step in a drug discovery workflow. The diverse functionalities introduced on the aryl ring allow for the exploration of structure-activity relationships (SAR).

Caption: Drug discovery workflow for 4-arylindoles.

Applications in Drug Development

4-Arylindoles are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The ability to readily synthesize a variety of analogs through the Suzuki-Miyaura coupling of this compound makes this an attractive strategy for developing novel therapeutics.[4]

Potential therapeutic applications of 4-arylindoles include:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression.

-

Antiviral and Antimicrobial Agents: The indole nucleus is found in several compounds with activity against a range of viruses and microbes.

-

Central Nervous System (CNS) Agents: Indole-based structures are common in neurotransmitters and other neurologically active compounds, making them promising scaffolds for drugs targeting CNS disorders.

-

Anti-inflammatory Agents: Certain indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.

The development of a diverse library of 4-arylindoles through the protocols described herein provides a valuable resource for screening against various biological targets and advancing new drug discovery programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Pivaloyl-4-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. This application note provides a detailed protocol and relevant data for the Buchwald-Hartwig amination of N-Pivaloyl-4-bromoindole, a common intermediate in the synthesis of pharmaceutically active compounds. The pivaloyl group serves as a robust protecting group for the indole nitrogen, allowing for selective functionalization at other positions.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these reagents is critical for achieving high yields and purity.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

-

Reductive Elimination: The arylamine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst for the next cycle.[1]

Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps and preventing side reactions such as beta-hydride elimination.[2]

Experimental Overview

The following sections provide optimized reaction conditions and a detailed experimental protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data presented is based on established procedures for similar N-substituted haloindoles and general best practices for this class of reaction.[3][4]

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes the typical reaction conditions and expected yields for the coupling of this compound with a selection of primary and secondary amines. These conditions are a starting point and may require further optimization depending on the specific amine substrate.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 85-95 |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 8-16 | 90-98 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 80-90 |

| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.0) | Toluene | 90 | 12-18 | 75-85 |

| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of this compound with aniline.

Materials and Reagents

-

This compound

-

Aniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk tube or sealed vial)

-

Magnetic stirrer and hotplate

-

Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Detailed Experimental Procedure

Reaction Setup:

-

To a dry Schlenk tube or a sealable reaction vial under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

-

Add aniline (1.2 mmol, 1.2 equiv).

-

Add Cesium Carbonate (1.5 mmol, 1.5 equiv).

-

In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in a small amount of anhydrous dioxane. Add this catalyst/ligand mixture to the reaction vessel.

-

Add anhydrous 1,4-dioxane (5 mL) to the reaction vessel.

-

Seal the Schlenk tube or vial tightly.

Reaction Execution:

-

Place the reaction vessel on a pre-heated hotplate stirrer set to 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Pivaloyl-4-amino(phenyl)indole.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents like dioxane and toluene are flammable and should be handled in a well-ventilated fume hood.

-

Bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Reactions at elevated temperatures should be conducted behind a blast shield.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-arylindoles. The provided protocol for the amination of this compound offers a reliable starting point for the synthesis of a wide range of 4-aminoindole derivatives. The choice of catalyst, ligand, and base can be tailored to the specific amine coupling partner to achieve optimal results. These application notes serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to facilitate the efficient synthesis of these important building blocks.

References

N-Pivaloyl-4-bromoindole: A Versatile Building Block for Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Pivaloyl-4-bromoindole has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of pharmaceutical interest. The pivaloyl group serves as a robust protecting group for the indole nitrogen, offering thermal stability and directing lithiation. Its steric bulk also provides protection to the C-2 position of the indole ring. The bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. These application notes provide an overview of its utility in key synthetic transformations and detailed protocols for its use.

Key Applications

This compound is a key substrate for several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids and their derivatives.

-

Sonogashira Coupling: Enabling the introduction of alkyne moieties.

-

Heck Coupling: For the vinylation of the indole core.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The strategic installation of the pivaloyl group allows for selective functionalization at the 4-position, after which it can be efficiently removed to yield the free indole.

Data Presentation: Cross-Coupling Reaction Conditions

The following table summarizes typical reaction conditions for various cross-coupling reactions using this compound or analogous 4-bromoindoles as substrates. These conditions can serve as a starting point for reaction optimization.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | Good to Excellent |

| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temp. - 60 | up to 87 |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | TEA | DMF | 100-120 | Good |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of bromoindazoles and is applicable to this compound.[1]

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.5 - 2.0 equiv.)

-

Pd(dppf)Cl₂ (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Dimethoxyethane (DME)

-

Water

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add degassed DME and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Copper-Free Sonogashira Coupling

This protocol is based on the successful coupling of 4-bromo-1H-indole.[2]

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equiv.)

-

[DTBNpP]Pd(crotyl)Cl (1-2 mol%)

-

2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a reaction vial under an inert atmosphere, dissolve this compound and the terminal alkyne in DMSO.

-

Add TMP to the solution.

-

Add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl.

-

Stir the reaction at room temperature or heat to 60 °C if necessary. Monitor the reaction by TLC or LC-MS. A reaction time of 6 hours has been reported to give a high yield for the parent 4-bromoindole.[2]

-

Once the reaction is complete, dilute with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

General Procedure for Heck Coupling

This protocol is a general method for Heck reactions and can be adapted for this compound.[3]

Materials:

-

This compound

-

Alkene (1.1 - 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Triethylamine (TEA) or another suitable base (1.5 - 2.0 equiv.)

-

N,N-Dimethylformamide (DMF) or another suitable solvent

Procedure:

-

Combine this compound, Pd(OAc)₂, and PPh₃ in a reaction vessel.

-

Purge the vessel with an inert gas.

-

Add the solvent (e.g., DMF), the alkene, and the base.

-

Heat the mixture to 100-120 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via silica gel chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of aryl bromides.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

XPhos or another suitable phosphine ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)

-

Toluene or another suitable solvent

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

-

Add a solution of this compound and the amine in the chosen solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction's progress. Upon completion, cool the mixture to ambient temperature.

-

Dilute with ethyl acetate and quench with water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Deprotection of the Pivaloyl Group

The pivaloyl group can be removed under basic conditions.

Materials:

-

N-Pivaloylated indole derivative

-

Sodium methoxide (NaOMe) or potassium hydroxide (KOH)

-

Methanol (MeOH) or another suitable alcohol

Procedure:

-

Dissolve the N-pivaloylated indole in methanol.

-

Add a solution of sodium methoxide in methanol or solid potassium hydroxide.

-

Heat the reaction mixture to reflux and stir for several hours until deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak acid (e.g., ammonium chloride solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the resulting free indole as needed.

Visualizations

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Caption: Synthetic pathways from this compound.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Pivaloyl-4-bromoindole in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Pivaloyl-4-bromoindole as a key building block in the synthesis of medicinally relevant compounds. While direct synthetic routes from this compound to complex bioactive natural products are not extensively detailed in currently available literature, this document outlines the strategic use of the related precursor, 4-bromoindole, in the synthesis of notable bioactive molecules. Furthermore, it provides detailed protocols for key palladium-catalyzed cross-coupling reactions, which are fundamental transformations for functionalizing the indole core. The N-pivaloyl group serves as a robust protecting group, enabling regioselective functionalization at other positions of the indole ring.

Introduction to Bioactive Indole Alkaloids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Marine environments, in particular, have yielded a rich diversity of indole alkaloids with potent pharmacological properties. This document focuses on two such classes of compounds: the Meridianins, which are potent kinase inhibitors, and the Dictyodendrins, which exhibit telomerase inhibitory activity. 4-Bromoindole is a key starting material for the synthesis of these and other bioactive molecules.[1][3]

Meridianins: Potent Kinase Inhibitors

Meridianins are a family of marine-derived indole alkaloids first isolated from the tunicate Aplidium meridianum.[3] These compounds typically feature a 2-aminopyrimidine ring attached to the C3 position of a brominated and/or hydroxylated indole core.[3]

Biological Activity: Meridianins exhibit potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[3][4] By inhibiting these kinases, meridianins can disrupt the cell cycle and other signaling pathways, leading to anticancer, anti-neurodegenerative, and antimalarial effects.[3]

Dictyodendrins: Telomerase Inhibitors

Dictyodendrins are a group of marine natural products isolated from the sponge Dictyodendrilla verongiformis.[5] These complex molecules possess a pyrrolo[2,3-c]carbazole core.

Biological Activity: Dictyodendrins are notable for their ability to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells.[2][5] By inhibiting telomerase, these compounds lead to the shortening of telomeres, ultimately triggering cell death in cancer cells.[2]

Synthetic Strategies and Key Reactions

The synthesis of complex indole alkaloids often relies on the strategic functionalization of a pre-existing indole core. This compound is a valuable starting material for such strategies, with the pivaloyl group serving to protect the indole nitrogen and the bromine atom providing a handle for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of bioactive molecules. The following sections detail generalized protocols for Suzuki, Heck, and Buchwald-Hartwig amination reactions using an this compound substrate.

Table 1: Representative Quantitative Data for Palladium-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| Heck Reaction | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 |

| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |

Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction

This protocol outlines the palladium-catalyzed reaction between this compound and an olefin (e.g., n-butyl acrylate).

Materials:

-

This compound

-

Olefin (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

-

Add anhydrous DMF, followed by the olefin (1.5 equiv) and triethylamine (2.0 equiv).

-

Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Glovebox or Schlenk line technique

Procedure:

-

Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

-

Add this compound (1.0 equiv) and anhydrous toluene.

-

Add the amine (1.2 equiv) to the mixture.

-

Seal the flask and heat the reaction to 110 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 4: N-Pivaloyl Group Deprotection

The N-pivaloyl group is robust but can be removed under basic conditions.

Materials:

-

N-Pivaloyl protected indole

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

Procedure:

-

Dissolve the N-pivaloyl indole in methanol or ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide in water (e.g., 2 M solution).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected indole.

Signaling Pathways and Experimental Workflows

Caption: Suzuki Coupling Experimental Workflow

Caption: Heck Reaction Experimental Workflow